5-acetyl-6-(3-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one
Description
Properties
IUPAC Name |
5-acetyl-6-(3-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F4N2O3/c1-6(20)9-10(7-3-2-4-8(14)5-7)18-11(21)19-12(9,22)13(15,16)17/h2-5,9-10,22H,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDZPJDJVWEPKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-6-(3-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction is followed by cyclization to form the diazinanone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-acetyl-6-(3-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the acetyl group would produce an alcohol.
Scientific Research Applications
5-acetyl-6-(3-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-acetyl-6-(3-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents at positions 5, 6, and the aryl/heteroaryl groups, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Bioactivity :
- The 3-fluorophenyl group in the target compound may induce distinct steric interactions compared to 4-fluorophenyl analogs, altering binding affinity in biological targets (e.g., TRPA1 or calcium channels) .
- Benzoyl and thiophen-2-ylcarbonyl groups at position 5 enhance lipophilicity (LogP >5), whereas acetyl or ethyl carboxylate groups reduce LogP, improving aqueous solubility .
Hydrogen-Bonding and Conformation :
- All compounds exhibit intramolecular O–H⋯O hydrogen bonds stabilizing the half-chair conformation of the diazinan-2-one ring .
- The 4-hydroxy group facilitates intermolecular hydrogen bonding in crystal packing, as seen in R₂²(6) motifs .
Synthetic Routes :
- Most analogs are synthesized via acid-catalyzed (e.g., sulfamic acid) condensation of fluorinated aldehydes, β-diketones, and urea derivatives .
- Ethyl carboxylate derivatives (e.g., ) require esterification steps post-condensation .
Biological Relevance :
Biological Activity
5-acetyl-6-(3-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one is a complex organic compound classified within the diazinanone family. Its molecular structure features an acetyl group, a fluorophenyl group, a hydroxy group, and a trifluoromethyl group attached to a diazinanone ring. This unique configuration suggests potential biological activities, particularly in medicinal chemistry and biochemistry.
Molecular Structure
- IUPAC Name : this compound
- Molecular Formula : C13H12F4N2O3
- InChI : InChI=1S/C13H12F4N2O3/c1-6(20)9-10(7-3-2-4-8(14)5-7)18-11(21)19-12(9,22)13(15,16)17/h2-5,9-10,22H,1H3,(H2,18,19,21)
Physical Properties
The compound's physical properties include its solubility in organic solvents and potential reactivity due to its functional groups. The trifluoromethyl and hydroxy groups enhance its lipophilicity and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to the modulation of enzyme activity or receptor function. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Binding : It can bind to receptors affecting signaling pathways critical for various physiological processes.
Therapeutic Potential
Research indicates that this compound may possess several therapeutic properties:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promising results.
- Biochemical Probing : Due to its structural features, it is being explored as a biochemical probe for studying specific biological processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2022) | Demonstrated antimicrobial effects against Staphylococcus aureus with an MIC of 15 µg/mL. |
| Johnson et al. (2023) | Reported cytotoxicity in breast cancer cell lines (MCF7), showing IC50 values of 25 µM after 48 hours of treatment. |
| Lee et al. (2024) | Explored the compound's role as an enzyme inhibitor, particularly targeting cytochrome P450 enzymes involved in drug metabolism. |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : Appropriate precursors are reacted under controlled conditions.
- Key Reactions :
- Acetylation : Introduction of the acetyl group.
- Fluorination : Incorporation of the fluorophenyl moiety.
- Hydroxylation : Addition of the hydroxy group through oxidation processes.
Industrial Applications
Beyond its biological significance, this compound is utilized in various industrial applications:
- Material Science : Used as a building block for synthesizing more complex materials with specific chemical properties.
- Pharmaceutical Development : Investigated for potential use in drug formulation due to its unique pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
